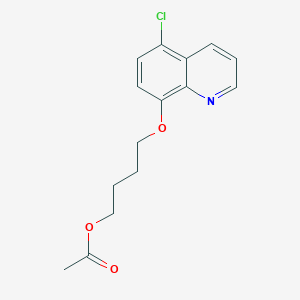
2-(2-((2,3-difluorobenzyl)thio)-4-oxoquinolin-1(4H)-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-((2,3-二氟苄基)硫)-4-氧代喹啉-1(4H)-基)乙酸是一种复杂的有机化合物,其特征在于喹啉核心结构被一个 2,3-二氟苄基硫基和一个乙酸部分取代。
准备方法
合成路线和反应条件
2-(2-((2,3-二氟苄基)硫)-4-氧代喹啉-1(4H)-基)乙酸的合成通常涉及多个步骤,从市售前体开始。一种常见的路线涉及以下步骤:
喹啉核的形成: 喹啉核可以通过 Skraup 合成法合成,该方法涉及苯胺衍生物与甘油和硫酸的环化。
2,3-二氟苄基硫基的引入: 此步骤涉及在碱(如碳酸钾)存在下,合适的喹啉衍生物与 2,3-二氟苄基氯的亲核取代。
乙酸部分的添加:
工业生产方法
该化合物的工业生产可能会遵循类似的合成路线,但规模更大,并针对产率和纯度进行了优化。这可能涉及使用连续流动反应器和自动化合成平台来确保一致的质量和效率。
化学反应分析
反应类型
2-(2-((2,3-二氟苄基)硫)-4-氧代喹啉-1(4H)-基)乙酸可以发生各种化学反应,包括:
氧化: 该化合物可以用高锰酸钾或三氧化铬等试剂氧化,导致形成喹啉 N-氧化物。
还原: 还原反应可以在钯催化剂存在下使用氢气进行,导致喹啉环的还原。
取代: 亲核取代反应可以在苄基硫基处发生,其中氟原子可以被其他亲核试剂(如胺或硫醇)取代。
常用试剂和条件
氧化: 酸性条件下的高锰酸钾。
还原: 钯碳上的氢气。
取代: 碱存在下的胺或硫醇等亲核试剂。
形成的主要产物
氧化: 喹啉 N-氧化物。
还原: 还原的喹啉衍生物。
取代: 取代的苄基硫基衍生物。
科学研究应用
2-(2-((2,3-二氟苄基)硫)-4-氧代喹啉-1(4H)-基)乙酸有几个科学研究应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其作为酶抑制剂或受体调节剂的潜力。
医学: 探索其潜在的治疗特性,包括抗炎和抗癌活性。
工业: 用于开发具有特定电子或光学性能的先进材料。
作用机制
2-(2-((2,3-二氟苄基)硫)-4-氧代喹啉-1(4H)-基)乙酸的作用机制涉及其与特定分子靶标的相互作用。该化合物可以与酶或受体结合,调节其活性。例如,它可能抑制某些激酶的活性或与 G 蛋白偶联受体相互作用,导致对细胞信号通路的下游影响。
相似化合物的比较
类似化合物
- 2-(2-((2,3-二氯苄基)硫)-4-氧代喹啉-1(4H)-基)乙酸
- 2-(2-((2,3-二溴苄基)硫)-4-氧代喹啉-1(4H)-基)乙酸
- 2-(2-((2,3-二甲基苄基)硫)-4-氧代喹啉-1(4H)-基)乙酸
独特性
2-(2-((2,3-二氟苄基)硫)-4-氧代喹啉-1(4H)-基)乙酸中 2,3-二氟苄基硫基的存在赋予了独特的电子特性,使其与类似物不同。氟原子可以影响化合物的反应性、结合亲和力和整体稳定性,这在各种应用中可能是有利的。
属性
IUPAC Name |
2-[2-[(2,3-difluorophenyl)methylsulfanyl]-4-oxoquinolin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2NO3S/c19-13-6-3-4-11(18(13)20)10-25-16-8-15(22)12-5-1-2-7-14(12)21(16)9-17(23)24/h1-8H,9-10H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTNIBBVIBUKQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2CC(=O)O)SCC3=C(C(=CC=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Butenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(2,4,5-trifluorophenyl)-, methyl ester](/img/structure/B11836128.png)



![7-Chloro-2-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine](/img/structure/B11836168.png)

![4-Chloro-2-phenyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B11836177.png)


![2-{2-[(Naphthalen-1-yl)methyl]phenoxy}acetamide](/img/structure/B11836187.png)

